methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride
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Overview
Description
Methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-c]pyridine core, which can be achieved through cyclization reactions involving suitable precursors. The esterification of the carboxylic acid group is then carried out using methanol in the presence of an acid catalyst. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including as an analgesic and sedative agent.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyridine derivatives: These compounds share the same core structure but differ in their functional groups and substituents.
Azaindoles: These are similar in structure but have nitrogen atoms at different positions within the ring system.
Indole derivatives: These compounds have a similar bicyclic structure but with different heteroatoms.
Uniqueness
Methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This uniqueness can influence its solubility, stability, and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
2694734-33-1 |
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Molecular Formula |
C9H12Cl2N2O2 |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
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